molecular formula C17H20ClN3O2 B8365367 Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate

Cat. No.: B8365367
M. Wt: 333.8 g/mol
InChI Key: VIVBINRAXOWFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Amination: The chlorinated quinoline is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 5-position.

    Piperidinecarboxylic Acid Ester Formation: The final step involves the esterification of piperidinecarboxylic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) under reflux conditions.

Major Products

    Oxidation: Nitroquinoline or nitrosoquinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Thiolated, aminated, or alkoxylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

    Piperaquine: A bisquinoline compound used in combination therapies for malaria.

Uniqueness

Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate is unique due to the presence of both the piperidinecarboxylic acid ester and the amino-chloroquinoline moieties. This unique combination may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C17H20ClN3O2/c1-2-23-17(22)11-7-9-21(10-8-11)15-6-3-12-14(20-15)5-4-13(18)16(12)19/h3-6,11H,2,7-10,19H2,1H3

InChI Key

VIVBINRAXOWFBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C2)C(=C(C=C3)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the method of example 30, using 2,6-dichloroquinolin-5-amine (Example 1(d)) (800 mg) and 4-piperidinecarboxylic acid, ethyl ester (1.8 g). Purification (SiO2, miethanol:dichloromethane 1:99 as eluant) gave the sub-title compound as a solid (900 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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